molecular formula C20H24N2O B1628181 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine CAS No. 55438-65-8

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine

Katalognummer: B1628181
CAS-Nummer: 55438-65-8
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: WESDDKGEBHTDKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is a synthetic compound known for its analgesic and anti-inflammatory properties. It has garnered significant attention in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Acid-Catalyzed Dimerization and Polymerization

The azetidine ring undergoes acid-initiated dimerization to form 3-(azetidin-1-yl)propan-1-amine, a precursor for further functionalization. This reaction proceeds via proton transfer and nucleophilic attack mechanisms:

Reaction Pathway

  • Protonation of azetidine by trifluoroacetic acid (TFA).

  • Nucleophilic attack by a second azetidine molecule, forming a dimer.

  • Propagation via sequential ring-opening and amine group addition.

Key Findings

  • Solvent Effects : Dimerization rates vary with solvent polarity. In DMSO (ε<sub>r</sub> = 47.2), activation enthalpy (ΔH‡) is 51.4 kJ/mol, enabling efficient dimerization at 50°C .

  • Initiator Concentration : Catalytic TFA (0.1–0.5 eq) minimizes side reactions compared to stoichiometric amounts .

SolventΔH‡ (kJ/mol)Reaction Rate (k, s⁻¹)
DMSO51.46.8 × 10⁻³
Methanol29.41.2 × 10⁻²
Water63.73.1 × 10⁻⁴

Data derived from computational studies (M06-2X/6-31G(d,p) level) .

Nucleophilic Substitution Reactions

The morpholine ring participates in substitutions at its oxygen or nitrogen centers:

Fluorination

  • Reagents : Deoxo-Fluor® or DAST (N,N-diethylaminosulfur trifluoride) .

  • Conditions : Chloroform, 0–25°C.

  • Outcome : Replacement of hydroxyl groups with fluorine atoms (e.g., conversion of carbonyl to CF<sub>2</sub> groups) .

Hydrolysis

  • Reagents : Aqueous LiOH/H<sub>2</sub>O<sub>2</sub>.

  • Conditions : THF/water, 40°C.

  • Outcome : Cleavage of nitriles to carboxylic acids .

Reduction

  • Reagents : NaBH<sub>4</sub> in methanol .

  • Application : Selective reduction of carbonyl groups to alcohols without affecting azetidine rings .

Oxidation

  • Reagents : H<sub>2</sub>O<sub>2</sub>/K<sub>2</sub>CO<sub>3</sub> in DMSO .

  • Outcome : Oxidation of sulfides to sulfoxides or sulfones.

Amide Coupling

The amine group in the dimer facilitates peptide bond formation:

  • Reagents : EDC·HCl/HOBt.

  • Conditions : DMF, room temperature.

  • Yield : 70–85% for primary amides .

Computational Insights

Density functional theory (DFT) calculations reveal:

  • Activation Barriers : Protonation lowers ΔH‡ from 214.9 kJ/mol (base form) to 29.4 kJ/mol (protonated) .

  • Solvent Stabilization : Polar aprotic solvents stabilize transition states, accelerating dimerization .

Comparative Reactivity

Reaction TypeReagents/ConditionsPrimary Products
DimerizationTFA (0.5 eq), DMSO, 50°C3-(Azetidin-1-yl)propan-1-amine
FluorinationDAST, CHCl<sub>3</sub>, 25°CFluorinated azetidine derivatives
Amide FormationEDC·HCl/HOBt, DMFSecondary/tertiary amides

Research Case Studies

  • Case Study 1 : A 2024 synthesis protocol achieved 78% yield for fluorinated derivatives using DAST, validated by <sup>1</sup>H NMR .

  • Case Study 2 : Computational modeling (M06-2X) predicted solvent-dependent reaction rates, aligning with experimental kinetics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine exhibit selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, particularly the delta isoform (PI3Kδ). This selectivity is crucial for developing targeted therapies for various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma, where PI3K pathway dysregulation is prevalent .

Inflammatory Diseases
The compound's ability to inhibit PI3Kδ also positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma. The selective inhibition can reduce side effects associated with non-selective PI3K inhibitors, making it a promising therapeutic agent .

Pharmaceutical Formulations

This compound can be formulated into pharmaceutical compositions that include excipients to enhance its bioavailability and stability. The development of these formulations is critical for ensuring effective delivery in clinical settings.

Formulation TypeDescription
TabletsSolid dosage forms containing the active compound mixed with excipients for oral administration.
Injectable SolutionsLiquid formulations designed for parenteral administration, offering rapid systemic effects.
Topical GelsSemi-solid formulations for localized treatment, particularly useful in inflammatory conditions.

Research Case Studies

Several studies have investigated the efficacy of compounds related to this compound:

Case Study 1: Inhibition of PI3Kδ in Cancer Models

A study demonstrated that a derivative of this compound effectively inhibited PI3Kδ activity in vitro, leading to reduced proliferation of cancer cell lines. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar morpholine derivatives. Results showed significant reductions in inflammatory markers in animal models of rheumatoid arthritis when treated with the compound, highlighting its therapeutic potential.

Wirkmechanismus

The mechanism of action of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors in the body, leading to analgesic and anti-inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and inhibit inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine can be compared with other similar compounds, such as:

  • 4-[1-(Diphenylmethyl)azetidin-3-yl]piperidine
  • 4-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidine

These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique combination of the azetidine ring and the diphenylmethyl group in this compound contributes to its distinct pharmacological profile .

Biologische Aktivität

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring and an azetidine moiety, which are significant in influencing its biological properties. The presence of the diphenylmethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those associated with cancer and inflammatory diseases.

  • PI3K/Akt Pathway : Inhibition of the PI3K/Akt signaling pathway is a noted mechanism through which related compounds exert their effects. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies .
  • Antibacterial Activity : Studies have shown that azetidine derivatives can exhibit antibacterial properties by inhibiting bacterial transpeptidase, a critical enzyme in bacterial cell wall synthesis .

Synthesis and Biological Screening

A study conducted by Bogdán et al. (2022) synthesized various azetidine derivatives, including those related to this compound. The synthesized compounds were evaluated for their antibacterial activity and showed promising results against specific bacterial strains .

Case Studies

  • Anticancer Efficacy : A study reported that morpholine derivatives exhibited significant antitumor activity in vitro and in vivo. For instance, one derivative demonstrated effective inhibition of tumor growth in xenograft models when administered intravenously .
  • Inflammatory Diseases : Compounds targeting the PI3K pathway have been investigated for their role in treating inflammatory diseases. Inhibitors like this compound could potentially reduce inflammation by modulating this pathway .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerPI3K/Akt pathway inhibition
Morpholinyl substituted pyrido[3,2-d]pyrimidineAntiinflammatoryPI3K inhibition
Azetidine derivativesAntibacterialInhibition of transpeptidase
Bis(morpholino-1,3,5-triazine) derivativesAntitumorPI3K/mTOR pathway inhibition

Eigenschaften

IUPAC Name

4-(1-benzhydrylazetidin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESDDKGEBHTDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611167
Record name 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55438-65-8
Record name 4-[1-(Diphenylmethyl)-3-azetidinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55438-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (Preparation 1(b)) (24.46 g, 7.72 mmol), potassium carbonate (32 g, 3 mol equiv) and morpholine (7.34 ml, 1.09 mol equiv) in acetonitrile (200 ml) was heated under reflux for 4 hours. The solution was then cooled to room temperature, water (50 ml) added and the mixture concentrated in vacuo. The residue was then partitioned between ethyl acetate (400 ml) and water (400 ml) and the organic phase washed with water (2×400 ml). The organic phase was dried over MgSO4, and the solvent removed in vacuo. The residue was chromatographed using silica gel eluting with hexane:diethyl ether (1:1) to give the title compound (1 6.5 g).
Quantity
24.46 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (see PREPARATION 11 (24.46 g, 7.72 mmol), potassium carbonate (32 g, 3 mol equiv.) and morpholine (7.34 ml, 1.09 mol. equiv.) in acetonitrile (200 ml) was heated under reflux for four hours. The solution was then cooled to room temperature, water (50 ml) added and the mixture concentrated under reduced pressure. The residue was partitioned between ethyl acetate (400 ml) and water (400 ml) and the organic phase separated and washed with water (2×400 ml). The organic phase was dried over magnesium sulphate, filtered and the solvent removed from the filtrate under reduced pressure. The residue was then chromatographed using silica gel eluting with hexane:diethyl ether (1:1, by volume) to give the title compound (16.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24.46 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
7.34 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.